4-Ethoxy-3-nitropyridine hydrochloride chemical properties
4-Ethoxy-3-nitropyridine hydrochloride chemical properties
An In-Depth Technical Guide to 4-Ethoxy-3-nitropyridine Hydrochloride: Properties, Applications, and Experimental Considerations
Introduction
4-Ethoxy-3-nitropyridine hydrochloride is a versatile heterocyclic compound that serves as a critical building block in various fields of chemical science.[1] Characterized by a pyridine ring functionalized with an ethoxy and a nitro group, this molecule's unique electronic and steric properties make it an important intermediate in the synthesis of complex molecules. Its hydrochloride salt form often enhances stability and solubility, facilitating its use in a laboratory setting. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in pharmaceutical development, agrochemical science, and materials research.[1]
Core Chemical and Physical Properties
4-Ethoxy-3-nitropyridine hydrochloride is a white crystalline powder under standard conditions.[1] Its key physicochemical properties are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 94602-04-7 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₃·HCl | [1] |
| Molecular Weight | 204.61 g/mol | [1][4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 268-273 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C, under inert atmosphere | [1][4] |
| Synonyms | 3-Nitro-4-ethoxypyridine hydrochloride | [1] |
Synthesis and Reactivity Profile
The synthetic utility of 4-Ethoxy-3-nitropyridine hydrochloride stems from the reactivity of its functional groups. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution.
Proposed Synthetic Pathway
While specific synthesis routes for the hydrochloride salt are proprietary, a plausible pathway can be inferred from the reactivity of related pyridine N-oxides. A common strategy involves the nitration of a pyridine N-oxide, followed by nucleophilic substitution and subsequent deoxygenation and salt formation. The synthesis of related 4-ethoxypyridine-N-oxide has been described, highlighting the feasibility of such routes.[5][6][7]
Core Reactivity
The reactivity of 4-Ethoxy-3-nitropyridine is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the nitro group. The nitro group itself can be a target for reduction to an amino group, a common transformation in the synthesis of pharmaceutical intermediates. Furthermore, the ethoxy group can potentially be cleaved under harsh acidic conditions. The primary utility of this compound lies in its role as a scaffold where the nitro group can be transformed or used to direct further functionalization.
Applications in Research and Development
The structural motifs present in 4-Ethoxy-3-nitropyridine hydrochloride make it a valuable precursor in several high-value chemical industries.
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Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure is particularly relevant in the design of molecules targeting neurological disorders.[1] The substituted pyridine core is a common feature in many biologically active compounds, including kinase inhibitors. For instance, related 4-ethoxy-pyridone structures have been identified as potent and selective Met kinase inhibitors.[8]
-
Agrochemical Chemistry : It is employed in the development of modern agrochemicals, contributing to solutions for pest control and crop protection.[1]
-
Material Science : The compound is integrated into the formulation of advanced materials, such as specialized polymers and coatings, to enhance their durability and resistance to environmental degradation.[1]
-
Organic Chemistry Research : As a functionalized heterocycle, it serves as a versatile tool for organic chemists to explore novel reaction pathways and construct new chemical entities.[1]
Spectroscopic Characterization Profile
While a definitive spectrum for the hydrochloride salt is not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data from its free base, 4-Ethoxy-3-nitropyridine, and analogous compounds.[9][10][11]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Aromatic protons on the pyridine ring (δ 7.0-9.0 ppm).- Quartet and triplet signals for the ethoxy group (-O-CH₂-CH₃) in the upfield region (δ 4.0-4.5 ppm for CH₂ and δ 1.0-1.5 ppm for CH₃). |
| ¹³C NMR | - Aromatic carbons in the pyridine ring (δ 120-160 ppm).- Carbon of the ethoxy group (-O-C H₂-CH₃) around δ 60-70 ppm.[10] |
| IR Spectroscopy | - Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.- C-O stretching for the ethoxy group.- Aromatic C=N and C=C stretching vibrations. |
| Mass Spectrometry | - The molecular ion peak for the free base (C₇H₈N₂O₃) would be observed at m/z 168.15.[9][12] |
Safety, Handling, and Storage
Proper handling of 4-Ethoxy-3-nitropyridine hydrochloride is crucial to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[13][14][15]
Hazard Identification
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Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Protocol for Safe Handling
First-Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[13][16]
-
Skin Contact : Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[13][14]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[13]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[13]
Conclusion
4-Ethoxy-3-nitropyridine hydrochloride is a chemical intermediate of significant value. Its well-defined physical properties, predictable reactivity, and broad applicability make it a cornerstone for innovation in pharmaceuticals, agrochemicals, and material science. The insights provided in this guide are intended to equip researchers and drug development professionals with the necessary technical knowledge to effectively and safely utilize this compound in their work, paving the way for future discoveries and advancements.
References
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ResearchGate. (2025, August 6). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Retrieved from [Link]
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SpectraBase. (n.d.). 4-Ethoxy-3-nitropyridine. Retrieved from [Link]
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Merchant Research & Consulting, Ltd. (n.d.). 4-Ethoxy-3-Nitropyridine (CAS 1796-84-5) Industry Research 2025. Retrieved from [Link]
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Sciencemadness.org. (n.d.). Reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]
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PubChemLite. (n.d.). 4-ethoxy-3-nitropyridine (C7H8N2O3). Retrieved from [Link]
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ResearchGate. (2025, August 6). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Retrieved from [Link]
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University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methoxy-3-nitro-pyridine. Retrieved from [Link]
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ResearchGate. (2018, January 1). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. Retrieved from [Link]
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Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]
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